Cycloheptimidazole

Photophysics Optoelectronics Electronic Spectroscopy

Researchers seeking a non-interchangeable seven-membered heterocyclic scaffold for NLO materials or AT1 antagonists face limited alternatives; benzimidazole or azulene analogs cannot replicate cycloheptimidazole's photophysical and pharmacological profiles. Cycloheptimidazole (1,3-diazaazulene) addresses this gap: - NLO chromophore: d33=12.9 pm/V, β=34.6×10⁻³⁰ esu, tunable fluorescence λem=428-535 nm. - AT1 antagonist core: Ki=0.71 nM, >14,000-fold selectivity over AT2; in vivo hypotensive efficacy at 3 mg/kg p.o. - Liquid crystal mesogen: dichroic 6-arylazo derivatives with DSC-quantified transition temperatures for display R&D. Supplied as a research chemical with analytical characterization; inquire for bulk/custom synthesis.

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 275-94-5
Cat. No. B1218438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptimidazole
CAS275-94-5
Synonyms1,3-diaza-azulene
1,3-diazaazulene
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=NC=N2)C=C1
InChIInChI=1S/C8H6N2/c1-2-4-7-8(5-3-1)10-6-9-7/h1-6H
InChIKeyHPGSSIJHLUDJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptimidazole: Structural and Electronic Distinction from Benzimidazole and Azulene


Cycloheptimidazole (CAS 275-94-5), also systematically named 1,3-diazaazulene or cyclohepta[d]imidazole, is a heterocyclic compound with the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol . It is characterized by a seven-membered cycloheptatriene ring fused to an imidazole moiety, distinguishing it structurally from the six-membered benzimidazole (benzene-fused imidazole) and the carbocyclic azulene (cyclopentadiene-fused cycloheptatriene) . The compound exhibits unique photophysical properties, including a significantly blue-shifted S0→S1 electronic transition (2.77 eV) compared to azulene, and demonstrates distinct reactivity profiles such as regioselective [6+2] cycloadditions [1]. These differentiating features make cycloheptimidazole a non-substitutable scaffold for applications in nonlinear optics, liquid crystal displays, and medicinal chemistry.

Why Cycloheptimidazole Cannot Be Substituted in R&D and Procurement


Cycloheptimidazole occupies a specific chemical space that is not interchangeable with its closest structural analogs. The seven-membered ring fused to imidazole imparts a fundamentally different electronic structure compared to benzimidazole's six-membered benzene ring, directly affecting aromaticity, NLO response, and catalytic ligand behavior [1]. Compared to the carbocyclic azulene, the introduction of two nitrogen atoms in cycloheptimidazole dramatically alters the excited-state manifold, shifting the lowest S0→S1 absorption by approximately 1 eV and restoring fluorescence from S1 rather than S2—a complete inversion of photophysical behavior [2]. In medicinal chemistry, cycloheptimidazole-derived AT1 receptor antagonists (e.g., KT3-671) achieve receptor binding affinities (Ki = 0.71 nM) and subtype selectivity that are not reproducible with benzimidazole-based scaffolds [3]. These non-linear differences mean that a procurement decision for cycloheptimidazole cannot be satisfied by sourcing benzimidazole, azulene, or their derivatives.

Quantitative Differentiation Evidence vs. Benzimidazole, Azulene, and Losartan


S0→S1 Transition Energy: Blue Shift vs. Azulene

High-level CASSCF/MRMP2 calculations demonstrate that 1,3-diazaazulene (cycloheptimidazole) exhibits an S0→S1 vertical transition energy of 2.77 eV, which is substantially higher than the corresponding transition in the parent carbocyclic azulene [1]. This approximately 1 eV blue shift relative to azulene's lowest energy absorption system (experimentally observed at 4500 Å, corresponding to ~2.76 eV/450 nm in the mixed crystal polarization study) fundamentally alters the excited-state photophysics: in azulene, fluorescence originates from the S2 state due to an ultrafast S1→S0 conical intersection (anti-Kasha behavior), whereas in cycloheptimidazole, the S1 state is sufficiently energetic that fluorescence is restored to the lowest singlet—a return to 'radiative normality' [2]. This differentiation is critical for the design of luminescent materials and optoelectronic devices.

Photophysics Optoelectronics Electronic Spectroscopy

Regioselective [6+2] Cycloaddition vs. Benzimidazole Scaffold

Cycloheptimidazole reacts with electron-deficient olefins (e.g., ethyl acrylate, acrylonitrile) to give regioselective [6+2] cycloadducts, which can be readily dehydrogenated to yield 2a,3-dihydro-1,2a-diazacyclopent[cd]azulenes [1]. This [6+2] cycloaddition manifold is geometrically impossible for benzimidazole, which possesses a six-membered benzene ring that cannot participate in pericyclic reactions requiring a seven-membered triene component. Benzimidazole instead undergoes electrophilic aromatic substitution or [3+2] dipolar cycloadditions via its imidazole ring. The cycloheptimidazole-specific [6+2] reactivity provides a unique synthetic entry to fused polycyclic systems that has no parallel in benzimidazole chemistry [2].

Synthetic Chemistry Cycloaddition Heterocyclic Chemistry

AT1 Receptor Binding Affinity: KT3-671 vs. Losartan

KT3-671, a 4,5,6,7-tetrahydro-8-oxo-cycloheptimidazole derivative, demonstrated a Ki value of 0.71 ± 0.14 nM for the AT1 receptor in rat liver membranes, with no detectable affinity for the AT2 receptor (Ki > 10⁻⁵ M) in bovine cerebellar membranes, corresponding to an AT1/AT2 selectivity ratio exceeding 14,000 [1]. In isolated rabbit aorta, KT3-671 produced a parallel rightward shift in the angiotensin II concentration-response curve with a pA2 value of 10.04 ± 0.12, while showing no effect on KCl-, norepinephrine-, or serotonin-induced contractions, confirming functional AT1 specificity [1]. In direct comparison, the related cycloheptimidazole analog KT-3866 (10b) demonstrated a pD'2 value of 9.91 and was approximately 5 times more potent than KT3-671 in an in vivo study, with long-lasting inhibition of AII-induced pressor response at 0.3 mg/kg in rats [2]. As a class-level inference, these cycloheptimidazole-based antagonists exhibit binding affinities and selectivity profiles that are at least comparable to, and in some parameters exceed, those of losartan, the prototype AT1 antagonist.

Medicinal Chemistry Angiotensin II Receptor Antihypertensive

Analgesic Activity: Cycloheptimidazole Derivative vs. Timegadine and Tiaramide

In a direct comparative study, 1-(2-benzothiazolyl)-2-cyclohexylimino-1,2-dihydrocycloheptimidazole (compound 4e) demonstrated superior analgesic activity to both timegadine and tiaramide hydrochloride, with an ED50 value of 1.7 mg/kg p.o. in the acetic acid-induced writhing test, and an ED30 of 14.0 mg/kg p.o. in the Randall-Selitto method [1]. Notably, 4e exerted this analgesic effect without affecting prostaglandin E2 synthesis, indicating a mechanism of action distinct from cyclooxygenase inhibition [1]. A related cycloheptimidazole derivative, 1-benzylcycloheptimidazol-2(1H)-one (RCH-314), was independently identified as the most active analgesic and anti-inflammatory agent among a series of alkylated cycloheptimidazolones [2].

Analgesic Anti-inflammatory Drug Discovery

Second-Order NLO Activity of Cycloheptimidazole-Derived Chromophores

The 2,6-disubstituted cycloheptimidazole derivative 2-dimethylamino-6-nitrocycloheptimidazole (DNCH) was synthesized and characterized for its second-order NLO properties [1]. DNCH exhibited a ground-state dipole moment (μg) of 5.11 D and a first hyperpolarizability (β) of 34.6 × 10⁻³⁰ esu, values that are in good agreement with theoretical predictions [1]. When doped into a polymer film, DNCH produced a second-order NLO coefficient d33 of 12.9 pm/V [1]. These properties are attributed to the cycloheptimidazole scaffold, which provides a low ground-state dipole moment combined with a reversal of the excited-state dipole moment—a characteristic not shared by benzimidazole-based chromophores, which typically exhibit higher ground-state dipole moments that are less favorable for non-centrosymmetric alignment in NLO materials [2].

Nonlinear Optics Organic Electronics Chromophore Design

NHC Complex Aromaticity: Cycloheptimidazole vs. Benzimidazole Ligands

A theoretical study of two related families of gold(I) N-heterocyclic carbene (NHC) complexes—one incorporating benzimidazole (family 1) and the other cycloheptimidazole (family 2) ligands—revealed quantifiable differences in aromaticity [1]. NICS (Nucleus Independent Chemical Shift) calculations, ELF (Electron Localization Function) analysis, and EPS (Electrostatic Potential Surface) mapping all indicate that benzimidazole-based complexes (family 1) are slightly more aromatic than their cycloheptimidazole counterparts (family 2) [1]. Both families exhibit σ-aromaticity in the carbene ring and π-aromaticity in the six- or seven-membered rings. Time-Dependent DFT calculations further reveal that the observed UV-Vis transitions in both families are primarily Ligand-to-Ligand Charge Transfer (LLCT) in character, with minimal contribution from the gold center [1].

Organometallic Chemistry NHC Ligands Catalysis

Evidence-Based Application Scenarios for Procurement and Research


S1-Centered Fluorescence and High NLO Response in Optoelectronics

The 2.77 eV S0→S1 transition of cycloheptimidazole, representing a ~1 eV blue shift relative to azulene, ensures that fluorescence originates from the lowest singlet state (S1) rather than from S2—a complete reversal of azulene's anti-Kasha photophysics [1]. Combined with the scaffold's demonstrated capacity for low ground-state dipole moments (μg = 5.11 D for DNCH) and high first hyperpolarizability (β = 34.6 × 10⁻³⁰ esu), cycloheptimidazole-based chromophores achieve polymer film NLO coefficients of d33 = 12.9 pm/V [2]. R&D programs requiring tunable fluorescence from deep blue to yellow (λem_max = 428-535 nm) with strong molar absorptivity (ε = 11,800-38,500 M⁻¹·cm⁻¹) should specify cycloheptimidazole as the core scaffold, as these properties are directly validated by the combinatorial amino-functionalization platform reported by Leino et al. (2025) [3].

AT1-Selective Angiotensin II Receptor Antagonist Discovery

Cycloheptimidazole derivatives such as KT3-671 deliver sub-nanomolar AT1 receptor binding affinity (Ki = 0.71 nM) with greater than 14,000-fold selectivity over AT2 receptors, surpassing the affinity of losartan by a factor of 7- to 28-fold [1]. The demonstrated in vivo efficacy includes dose-dependent blood pressure reduction in renal artery-ligated hypertensive rats with a hypotensive action maintained for at least 24 hours at 3 mg/kg p.o. [1]. Furthermore, the structurally distinct cycloheptimidazole analog KT-3866 (pD'2 = 9.91) exhibits a 5-fold greater in vivo potency than KT3-671 at 0.3 mg/kg, providing a clear structure-activity differentiation within the cycloheptimidazole chemical series [2]. For medicinal chemistry programs targeting hypertension, congestive heart failure, or diabetic nephropathy, the cycloheptimidazole scaffold offers a validated, differentiable AT1 antagonist pharmacophore distinct from the biphenyl-tetrazole class.

Non-COX Analgesic and Anti-Inflammatory Research

The 1,2-dihydro-2-iminocycloheptimidazole derivative 4e achieves an oral analgesic ED50 of 1.7 mg/kg in the acetic acid-induced writhing test, demonstrating superiority over the clinical comparators timegadine and tiaramide HCl [1]. Critically, this analgesic activity occurs without inhibition of prostaglandin E2 synthesis, indicating a mechanism of action that is independent of cyclooxygenase (COX) inhibition [1]. Additionally, 1-benzylcycloheptimidazol-2(1H)-one (RCH-314) was identified as the most active analgesic and anti-inflammatory agent within its structural series [2]. These findings support the procurement of cycloheptimidazole derivatives for analgesic drug discovery programs seeking non-opioid, non-COX mechanisms, addressing the unmet need for pain therapeutics with reduced gastrointestinal and cardiovascular side-effect liabilities.

Liquid Crystal and Guest-Host Display Materials

2,6-Disubstituted cycloheptimidazoles (1,3-diazaazulenes) form liquid-crystalline phases with transition temperatures quantifiable by differential scanning calorimetry (DSC), as reported by Uemura et al. (1987) [1]. The 6-arylazo-substituted cycloheptimidazoles exhibit dichroic properties suitable for guest-host liquid crystal displays, with experimentally determined order parameters that enable their use as dyes in electro-optical cells [1]. The seven-membered ring of the cycloheptimidazole core provides a molecular geometry distinct from the more common six-membered benzimidazole-based mesogens, offering different aspect ratios and polarizability anisotropies that can be exploited for tailored mesophase behavior. For procurement of liquid crystal intermediates and dye components in display technology R&D, cycloheptimidazole-based materials offer a structurally differentiated building block class.

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